molecular formula C23H32N2O4S B11305900 N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}cyclohexanecarboxamide

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}cyclohexanecarboxamide

Cat. No.: B11305900
M. Wt: 432.6 g/mol
InChI Key: OSLDHFJTHMQDIJ-UHFFFAOYSA-N
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Description

N-{1-(2-Methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}cyclohexanecarboxamide is a synthetic small molecule characterized by a pyrrole core substituted with a 4-methylphenylsulfonyl group, a 2-methoxyethyl chain, and a cyclohexanecarboxamide moiety. The compound’s stereoelectronic properties, including the electron-withdrawing sulfonyl group and the lipophilic cyclohexane ring, may influence its pharmacokinetic and pharmacodynamic profiles, such as solubility, membrane permeability, and receptor-binding affinity.

Properties

Molecular Formula

C23H32N2O4S

Molecular Weight

432.6 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C23H32N2O4S/c1-16-10-12-20(13-11-16)30(27,28)21-17(2)18(3)25(14-15-29-4)22(21)24-23(26)19-8-6-5-7-9-19/h10-13,19H,5-9,14-15H2,1-4H3,(H,24,26)

InChI Key

OSLDHFJTHMQDIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CCOC)NC(=O)C3CCCCC3

Origin of Product

United States

Preparation Methods

The synthesis of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}cyclohexanecarboxamide involves several stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}cyclohexanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic effects. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their pharmacological or chemical properties, based on evidence from synthesized derivatives and related studies:

Compound Core Structure Key Substituents Reported Activity/Properties Reference
N-{1-(2-Methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}cyclohexanecarboxamide Pyrrole 4-Methylphenylsulfonyl, 2-methoxyethyl, cyclohexanecarboxamide Hypothesized receptor modulation (e.g., neurotensin receptors) due to sulfonamide/carboxamide
1-({[5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic Acid (29b) Pyrazole 2,6-Dimethoxyphenyl, 4-fluorophenyl, cyclohexanecarboxylic acid NTS1/NTS2 receptor agonist (EC₅₀ = 0.8–1.2 nM in calcium mobilization assays)
S-2-((S)-3-(4-Chlorophenyl)-N′-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-butanamide Pyrazole 4-Chlorophenylsulfonyl, carboximidamido, deuterated methyl/butanamide CB1 receptor antagonist (Ki < 10 nM); enhanced metabolic stability via deuteration
N-(3-(2-(((4S,5R)-5-(3,5-Bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)phenyl)cyclohexanecarboxamide Oxazolidinone Trifluoromethylphenyl, oxazolidinone, cyclohexanecarboxamide Potent NK1 receptor antagonist (IC₅₀ < 1 nM); high selectivity in binding assays

Key Observations:

Structural Motifs and Bioactivity :

  • The target compound shares a sulfonamide group with S-2-((S)-3-(4-chlorophenyl)-N′-((4-chlorophenyl)sulfonyl)... , which is critical for receptor binding (e.g., neurotensin or CB1 receptors). However, the absence of a fluorophenyl or trifluoromethyl group (as in ) may reduce its binding affinity compared to these analogs.
  • The cyclohexanecarboxamide moiety is common across all compounds, suggesting its role in enhancing lipophilicity and membrane penetration.

Pharmacological Performance: Compounds like 29b exhibit sub-nanomolar EC₅₀ values in calcium mobilization assays, attributed to their optimized aryl substitutions (e.g., 2,6-dimethoxyphenyl). Deuteration in JD5037 improves metabolic stability, a feature absent in the target compound, which may limit its in vivo half-life.

Synthetic and Analytical Methods :

  • Structural characterization of analogs like 29b and JD5037 relied on ¹H NMR, MS, and X-ray crystallography using SHELXL . The target compound’s conformation could be similarly resolved using these tools.

Biological Activity

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}cyclohexanecarboxamide is a complex organic compound with potential biological activities. This article reviews its biological properties based on existing research, including its synthesis, mechanism of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of C20H28N2O4S and a molecular weight of 392.5 g/mol. It features a pyrrole ring substituted with various functional groups, including a methoxyethyl group and a sulfonyl moiety attached to a 4-methylphenyl group. The unique structure suggests diverse biological activities and potential therapeutic applications.

PropertyValue
Molecular FormulaC20H28N2O4S
Molecular Weight392.5 g/mol
IUPAC NameN-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]cyclohexanecarboxamide
InChI KeyUEVJZSXZLQPZTC-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multiple steps, beginning with the preparation of the pyrrole ring followed by the introduction of various substituents. The final step often includes the formation of the cyclohexanecarboxamide moiety. Specific catalysts and solvents are required to achieve high yields and purity.

The biological activity of this compound is believed to involve interactions with specific molecular targets that modulate various biological pathways. Preliminary studies suggest that it may influence cellular processes related to metabolism and growth.

Case Studies and Research Findings

  • Cell Growth Suppression : Research indicates that similar compounds can suppress cell growth while enhancing glucose uptake and ATP production in cultured cells. This suggests potential applications in enhancing monoclonal antibody production by optimizing cell culture conditions .
  • Therapeutic Potential : Compounds with similar structures have been evaluated for their ability to block cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This positions them as potential anti-inflammatory agents .
  • Structure-Activity Relationship (SAR) : Studies have shown that specific structural components significantly impact biological activity. For instance, the presence of a dimethylpyrrole structure enhances productivity in cell cultures, indicating its importance in therapeutic efficacy .

Applications in Medicinal Chemistry

Given its structural complexity and biological activity, this compound has potential applications in:

  • Drug Development : Its ability to modulate metabolic pathways makes it a candidate for developing therapies targeting metabolic disorders or cancer.
  • Biopharmaceuticals : Enhancing monoclonal antibody production could improve therapeutic antibody yields, making it valuable in biopharmaceutical manufacturing.

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